molecular formula C9H9NO2S B14637748 1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene CAS No. 54848-79-2

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene

Katalognummer: B14637748
CAS-Nummer: 54848-79-2
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: IIKHGZOATKRXRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C9H9NO2S It is characterized by the presence of a nitro group (-NO2) and a sulfanyl group (-S-) attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene typically involves the nitration of 2-[(prop-2-en-1-yl)sulfanyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 1-Amino-2-[(prop-2-en-1-yl)sulfanyl]benzene.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted benzene derivatives with different functional groups replacing the nitro group.

Wissenschaftliche Forschungsanwendungen

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfanyl group can also participate in thiol-disulfide exchange reactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Nitro-2-(prop-1-en-1-yl)benzene: Similar structure but lacks the sulfanyl group.

    2-Nitroprop-1-en-1-yl)benzene: Similar nitro group but different alkyl chain.

Uniqueness

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to similar compounds.

Eigenschaften

CAS-Nummer

54848-79-2

Molekularformel

C9H9NO2S

Molekulargewicht

195.24 g/mol

IUPAC-Name

1-nitro-2-prop-2-enylsulfanylbenzene

InChI

InChI=1S/C9H9NO2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2

InChI-Schlüssel

IIKHGZOATKRXRO-UHFFFAOYSA-N

Kanonische SMILES

C=CCSC1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.